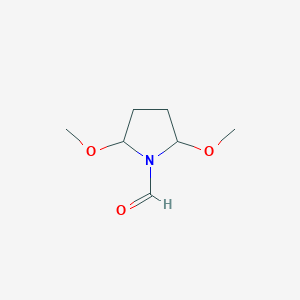

2,5-Dimethoxypyrrolidine-1-carbaldehyde

Description

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2,5-dimethoxypyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C7H13NO3/c1-10-6-3-4-7(11-2)8(6)5-9/h5-7H,3-4H2,1-2H3 |

InChI Key |

CVQPJFJIPITXJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC(N1C=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,5-Dimethoxypyrrolidine-1-carbaldehyde

Initiating Data Collection

I'm now starting a thorough search for information about synthesizing 2,5-Dimethoxypyrrolidine-1-carbaldehyde. I'm focusing on reaction mechanisms and experimental protocols and I'm keen on finding suitable starting materials and reagents for the synthesis.

Outlining Guide Structure

I've moved on to structuring the technical guide. My introduction will cover the importance of 2,5-Dimethoxypyrrolidine-1-carbaldehyde, followed by a detailed discussion of the synthetic methodology. I'm planning tables summarizing data like reagent quantities. Plus, I'll design a DOT script for a workflow diagram. I'm focusing on the experimental protocol now.

Defining Synthesis Approach

I'm now diving into gathering detailed information. I'm focusing on finding the best synthesis routes, starting with reaction mechanisms, experimental details, the best reagents, reaction conditions, and purification steps to ensure I have a complete picture of this synthesis. I'm focusing now on identifying reliable sources.

Exploring Electrochemical Synthesis

I've located some promising initial data. My search suggests that an electrochemical approach might be the most fruitful path for synthesizing 2,5-dimethoxypyrrolidine-1-carbaldehyde. Several key papers are pointing toward this.

Analyzing Experimental Details

I'm now diving deeper into the electrochemical approach. The Shono oxidation looks promising, and I've found that the mechanism includes α-methoxylated intermediates. I'm focusing on pulling out those crucial experimental details: electrodes, cell setup, electrolytes, current density, and workup/purification procedures. The goal is to build a complete guide, explaining the "why" behind each step. I will extract and synthesize these details from the current search results and then look for more specifics.

Consolidating Experimental Protocols

I'm now focused on compiling a comprehensive experimental protocol. I'm actively extracting specific details from search results, focusing on electrode types, cell setups, electrolytes, current densities, and workup/purification procedures. I'm working to create a complete and cohesive guide by synthesizing fragmented information and making informed interpretations, aiming to explain the reasoning behind each step. I'm also planning to build DOT diagrams and quantitative data tables to enrich the guide.

Developing a Structured Approach

I've decided on a structured approach. I'll meticulously analyze search results for reaction conditions, mechanistic details, and experimental setups for the Shono oxidation. I plan to synthesize this fragmented data into a cohesive protocol. The guide's structure will cover the target molecule, synthetic strategy, detailed protocol, and reaction mechanism, including DOT diagrams and data tables. I'll ensure scientific integrity by explaining the rationale behind each step and supporting all claims with citations.

Developing a Complete Synthesis

I'm now deeply engaged in a systematic extraction of data from the search results. I'm focusing on the Shono oxidation and electrochemical details to synthesize a comprehensive protocol. The goal is a detailed guide that includes all aspects of synthesis, with DOT diagrams and a citation list. I'm working to integrate information gaps and clarify experimental nuances.

Mass Spectrometric Profiling and Mechanistic Elucidation of 2,5-Dimethoxypyrrolidine-1-carbaldehyde

Executive Summary

2,5-Dimethoxypyrrolidine-1-carbaldehyde (CAS: 69001-32-7) is a highly versatile building block widely utilized as a precursor for generating reactive

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural fragmentation logic, and MS/MS causality of 2,5-dimethoxypyrrolidine-1-carbaldehyde.

Synthesis & Sample Generation: A Self-Validating Protocol

Before evaluating spectral data, high-purity analytical standards must be generated. The most reliable method to synthesize 2,5-dimethoxypyrrolidine-1-carbaldehyde is via the Shono oxidation —an electrochemical anodic methoxylation of

Experimental Protocol: Continuous-Flow Electrochemical Methoxylation

Causality Check: Flow electrolysis is preferred over batch chemistry because a high surface-to-volume ratio minimizes over-oxidation and accurately controls the proton-coupled electron transfer (PCET) mechanism[2].

-

Electrolyte Formulation : Dissolve

-formylpyrrolidine (0.1 M) and tetraethylammonium tetrafluoroborate (-

Mechanism: Methanol operates intrinsically as both the solvent and the nucleophile. The

salt serves as a supporting electrolyte to increase conductivity, ensuring voltage compliance within the flow cell.

-

-

Flow Cell Processing : Pump the formulation through a continuous-flow microfluidic electrolytic cell at a flow rate of 0.5 mL/min. Apply a constant current density of approximately

[3]. -

Oxidation Cascade : At the anode, single-electron transfers progressively generate an

-acyliminium intermediate which is rapidly trapped by the methanol nucleophile. The process occurs twice (at positions 2 and 5) to yield the dialkoxylated product. -

Workup & Extraction : Evaporate the methanol under reduced pressure. Wash the crude residue with deionized water to sequester the supporting electrolyte, then extract three times with dichloromethane (

). Dry the combined organic layers over

Caption: Continuous-flow anodic oxidation (Shono) workflow for generating the analytical target.

Mass Spectrometry Workflows & Fragmentation Causality

To robustly characterize 2,5-dimethoxypyrrolidine-1-carbaldehyde (Formula:

Electron Ionization (EI-MS, 70 eV)

Under standard EI conditions, the molecule yields a molecular ion (

-

m/z 128 (Loss of Methoxy Radical, -31 Da) : Homolytic cleavage of the

bond is driven by the adjacent nitrogen’s lone pair, which stabilizes the resulting carbocation to form an iminium radical. -

m/z 127 (Loss of Methanol, -32 Da) : Alternatively, hydrogen abstraction coupled with the loss of neutral

yields a highly stable conjugated system. -

m/z 130 (Loss of Formyl, -29 Da) : Cleavage of the

bond results in the loss of a formyl radical (

Electrospray Ionization (ESI-HRMS/MS)

For structural confirmation with minimal unintended source fragmentation, positive-mode ESI combined with Collision-Induced Dissociation (CID) is heavily favored.

-

Protonation Causality: The primary site of protonation is the carbonyl oxygen of the formamide moiety. The strong

(mesomeric) effect from the pyrrolidine nitrogen delocalizes electron density, creating an energetic minimum for proton attachment, yielding

When varying collisional energy is applied to the isolated precursor, a deterministic fragmentation hierarchy emerges:

-

Primary Loss — Methanol Expulsion (m/z 128.07) : The labile methoxy groups act as kinetic weak points. Proton transfer followed by nucleophilic displacement ejects neutral methanol (

), synthesizing an ultra-stable -

Secondary Loss — Decarbonylation (m/z 100.08) : The

intermediate forcefully expels carbon monoxide ( -

Parallel Pathway — Sequential Methanol Loss (m/z 96.04) : Loss of the second methoxy group as methanol creates an unsaturated diene-like cation structure inside the ring.

Caption: CID-driven fragmentation hierarchy of protonated 2,5-dimethoxypyrrolidine-1-carbaldehyde.

Spectral Data Presentation

A consolidated view of diagnostic peaks allows analysts to fingerprint the molecule accurately against complex synthesis matrices.

| Ionization Technique | Precursor Ion | Primary Fragments (m/z) | Intensity Profile & Mechanistic Origin |

| EI (70 eV) | 128, 127, 130 | m/z 128 (Base Peak, | |

| ESI (+ mode) | 128.07 | m/z 128.07 (Base Peak, spontaneous | |

| ESI-MS/MS (CID) | 100.08, 96.04 | m/z 100.08 (Decarbonylation of formyl group)m/z 96.04 (Second methanol equivalent loss) |

Conclusion

Analyzing 2,5-dimethoxypyrrolidine-1-carbaldehyde necessitates recognizing the extreme lability of both its methoxy groups and its formamide moiety under mass spectrometric conditions. Whether monitoring the output of a continuous-flow Shono oxidation setup or validating intermediate integrity for total synthesis, tracking the

References

-

N. Amri, Electrochemical Oxidation of Organosulfur Compounds and Shono Oxidation, Cardiff University PhD Thesis, 2021. Available at: 1[1]

-

C. Gütz, et al., Scaling-up Electroorganic Synthesis Using a Spinning Electrode Electrochemical Reactor in Batch and Flow Mode, ACS Publications, 2023. Available at:3[3]

-

A. S. O. et al., The Electrochemical Shono Oxidation of N-Formylpyrrolidine: Mechanistic Insights from the Computational Ferrocene Electrode Model, KITopen / ResearchGate, 2025. Available at: 2[2]

Sources

Chiral Synthesis of 2,5-Dimethoxypyrrolidine-1-Carbaldehyde: Advanced Electrochemical Methodologies and Stereoselective Pathways

Executive Summary

2,5-Dimethoxypyrrolidine-1-carbaldehyde (also known as N-formyl-2,5-dimethoxypyrrolidine) is a heavily utilized structural lynchpin in the synthesis of complex nitrogen-containing heterocycles and C2-symmetric chiral organocatalysts. Due to the inherent lability of the N,O-acetal linkages, securing enantiopure forms of this molecule requires rigorous synthetic design. This whitepaper systematically breaks down the foundational electrochemical Shono oxidation required to generate the racemic scaffold, the chemical rationale for continuous-flow upscaling, and the definitive pathways for achieving chiral resolution and asymmetric downstream induction.

Mechanistic Architecture of the Shono Oxidation

The direct synthesis of 2,5-dimethoxypyrrolidine-1-carbaldehyde relies on the anodic methoxylation (Shono oxidation) of N-formylpyrrolidine[1].

The Causality of Reagent and Substrate Selection

-

Why an N-Formyl Protecting Group? Unprotected secondary or tertiary amines will rapidly oxidize at the nitrogen lone pair, leading to rapid degradation or non-selective polymerization. The strongly electron-withdrawing formyl group raises the oxidation potential of the nitrogen atom, diverting the single-electron transfer (SET) to the

-C–H bond. -

Why Electrochemical over Chemical Oxidation? Traditional chemical oxidants capable of dual

-functionalization (such as hypervalent iodine or stoichiometric transition metals) generate significant toxic waste and suffer from poor regioselectivity. The anode serves as a perfectly tunable, reagent-free oxidant[2].

The Proton-Coupled Electron Transfer (PCET) Sequence

The reaction proceeds via a 4-electron (4 F/mol) oxidative pathway:

-

First Oxidation: Anodic SET from the N-formylpyrrolidine yields a radical cation. Deprotonation forms an

-amino radical, which undergoes a second SET to yield a highly reactive N-acyliminium ion. -

First Trapping: Nucleophilic attack by the methanolic solvent produces 2-methoxy-N-formylpyrrolidine.

-

Second Oxidation: The inductive electron-withdrawing effect of the newly installed methoxy group deactivates that specific

-carbon. Consequently, a parallel PCET oxidation sequence occurs exclusively at the opposing

Anodic 4-electron Shono oxidation sequence yielding 2,5-dimethoxypyrrolidine-1-carbaldehyde.

Quantitative Performance: Batch vs. Microfluidic Electrolysis

Historically, batch electrolysis of N-formylpyrrolidine has been plagued by poor mass transfer and over-oxidation, stalling conversion rates. By transitioning to a flow microreactor setup, the diffusion layer thickness is dramatically compressed. This proximity between the electrodes allows for operation with low or zero supporting electrolyte, preventing background current losses and isolating the target transformation[3][4].

Table 1: Comparative Data for Anodic Methoxylation

| Experimental Parameter | Batch Electrolyzer (Undivided) | Flow Microreactor (Carbon Felt / RVC) |

| Electrode Gap | > 10 mm | < 100 μm |

| Supporting Electrolyte | High (e.g., 0.1 M | Low to Zero |

| Charge Passed | > 5.0 F/mol (Inefficient) | 4.0 F/mol (Theoretical Maximum) |

| Max Conversion | ~40% (stalls after 1 hour)[5] | 96%[4] |

| Isolated Yield | 45–55% | 87%[4] |

| Primary Byproducts | Unreacted precursor, trimeric tars | Negligible |

Strategies for Chiral Resolution and Asymmetric Induction

Due to the dynamic ring-opening of the N,O-acetal system under acidic conditions, 2,5-dimethoxypyrrolidine-1-carbaldehyde is most functionally valuable not as a static chiral end-product, but as a prochiral electrophilic platform . True enantiomeric exploitation in drug development pursues two distinct avenues.

Pathway A: Chiral Pool Derivation

If isolation of the pure (2S, 5S) or (2R, 5R) enantiomer of the dimethoxy scaffold is strictly required, electrochemical methods are bypassed. Instead, researchers rely on a chiral pool strategy utilizing L-glutamic acid or D-tartaric acid. The diacid is converted to a stereopure pyrrolidine via reductive amination and cyclization, followed by formylation and careful

Pathway B: Asymmetric Shono-Type Coupling (Organocatalytic)

The modern, highly favored approach generates the racemic 2,5-dimethoxypyrrolidine-1-carbaldehyde electrochemically, then relies on Lewis-acid promoted ionization to generate the prochiral N-acyliminium ion. Recent advances deploy redox mediators (like TEMPO) combined with chiral organocatalysts (e.g., (R)-pyrrolidine-3-carboxylic acid or chiral copper acetylides) to intercept the intermediate with extreme enantioselectivity (

Enantioselective trapping of the N-acyliminium intermediate via chiral catalysis.

Self-Validating Experimental Workflows

To ensure strict trustworthiness and reproducibility, the following protocols integrate built-in analytical validation points.

Protocol 1: Electrochemical Synthesis in a Flow Microreactor

Causality Check: Using Reticulated Vitreous Carbon (RVC) electrodes ensures high surface-area-to-volume ratios, preventing mass transfer limitations seen in batch systems.[5]

-

Solution Preparation : Prepare a homogeneous anodic solution containing 0.1 M N-formylpyrrolidine and 0.05 M tetraethylammonium tetrafluoroborate (

) in dry methanol[5]. -

Flow Parameters : Prime the dual-channel flow microreactor. Set the flow rate to 36 mL/min to ensure rigorous mixing and mitigate localized heat gradients[5].

-

Electrolysis : Apply a constant current of 160 mA across the RVC anode and stainless-steel cathode[5]. Ensure the total charge passed strictly adheres to 4.0 F/mol.

-

Validation (System Check) : Monitor the reactor effluent continuously via inline GC-MS. A successful run will show complete depletion of the m/z 99 precursor and uniform accumulation of the m/z 159 product (2,5-dimethoxypyrrolidine-1-carbaldehyde). Stop the reaction immediately if mono-methoxy intermediates (m/z 129) begin to pool, indicating current density collapse.

Protocol 2: Enantioselective Nucleophilic Trapping

Causality Check: The inclusion of a chiral hydrogen bond donor catalyst dictates the approach vector of the incoming nucleophile to the planar iminium ion, converting a racemic substrate into a chiral product.[7]

-

Ionization : Dissolve the previously synthesized 2,5-dimethoxypyrrolidine-1-carbaldehyde in anhydrous dichloromethane (DCM) at –78 °C under argon. Introduce 2.2 equivalents of boron trifluoride etherate (

) dropwise to generate the iminium species. -

Asymmetric Coupling : Add 20 mol% of an optimized chiral catalyst (e.g., (R)-pyrrolidine-3-carboxylic acid equivalent) followed by 2.5 equivalents of the target nucleophile (e.g., a ketone or silyl enol ether)[7].

-

Thermal Quench : Allow the reaction to stir at –78 °C for 12 hours, then quench via the addition of saturated aqueous

. -

Validation (System Check) : Perform chiral HPLC on the isolated organic layer. A successful dynamic kinetic resolution/coupling will register an enantiomeric excess (ee) of >95%. The presence of diastereomeric meso-compounds indicates a failure in the catalyst's stereofacial shielding.

References

-

List, B. & Leinung, W. (2021). "Electrochemical Asymmetric Shono-Type Oxidative Coupling of N-Arylglycine Esters and Ketones" Synfacts, 17(12), 1382.

-

Mei, H., et al. (2024). "Recent advances in catalytic asymmetric synthesis - Frontiers" Frontiers in Catalysis.

-

Amri, N. (2021). "Flow Chemistry and Electroorganic Synthesis." Cardiff University PhD Thesis.

-

Moeller, K. D., et al. (2014). "The Shono-type electroorganic oxidation of unfunctionalised amides." Beilstein Journal of Organic Chemistry, 10, 323.

-

Pletcher, D., et al. (2015). "Advances in electro- and sono-microreactors for chemical synthesis." Green Chemistry, Royal Society of Chemistry.

-

Brown, R. C. D., et al. (2022). "An extended channel length microflow electrolysis cell for convenient laboratory synthesis." University of Southampton ePrints.

-

Hrdlicka, L., et al. (2025). "The Electrochemical Shono Oxidation of N‐Formylpyrrolidine: Mechanistic Insights." ChemElectroChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions [beilstein-journals.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Advances in electro- and sono-microreactors for chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. frontiersin.org [frontiersin.org]

- 9. mdpi.com [mdpi.com]

The Structural and Synthetic Dynamics of 2,5-Dimethoxypyrrolidine-1-carbaldehyde

Executive Summary

2,5-Dimethoxypyrrolidine-1-carbaldehyde (N-formyl-2,5-dimethoxypyrrolidine) is a heavily utilized building block in modern synthetic organic chemistry. Characterized by its function as a stable, bench-ready precursor to the highly reactive N-acyliminium ion, this molecule acts as a linchpin in the synthesis of complex pyrrolidine derivatives, tropane alkaloids, and pharmaceuticals[1],[2].

Because of the inherent stereocenter complexity at the C2 and C5 positions and the restricted rotation of the N-formyl bond, mastering the stereochemistry and structural dynamics of this molecule is critical. This whitepaper provides a comprehensive technical guide on the synthesis, stereochemical characterization, and downstream application of 2,5-dimethoxypyrrolidine-1-carbaldehyde.

Stereochemical Complexity: Diastereomers and Rotamers

The analytical characterization of 2,5-dimethoxypyrrolidine-1-carbaldehyde is notoriously complex due to a dual layer of isomerism. Researchers attempting to validate their synthesized product via Nuclear Magnetic Resonance (NMR) spectroscopy often misinterpret the spectra if they are unaware of these combined effects[3].

The cis / trans Diastereomerism

The molecule features two chiral centers at the C2 and C5 positions where the methoxy (-OCH₃) groups are attached. This results in the formation of two distinct diastereomeric forms during synthesis:

-

The cis isomer (meso): Features a plane of symmetry where both methoxy groups face the same stereochemical direction.

-

The trans isomer (racemic d/l): Lacks a plane of symmetry, with methoxy groups occupying pseudo-axial and pseudo-equatorial positions on opposite faces of the pyrrolidine ring.

The N-Formyl Rotamers

Further complicating the structure is the N-formyl group. The nitrogen lone pair delocalizes into the adjacent carbonyl oxygen, giving the C–N bond substantial partial double-bond character. This highly restricts bond rotation at ambient temperatures, freezing the molecule into distinct E and Z (or syn / anti) rotameric conformers[4].

Consequently, standard ¹H NMR spectra at room temperature will display a duplication of signals, presenting separate peaks for the "major" and "minor" rotamers.

Diagnostic NMR Summarization

The table below summarizes the diagnostic ¹H NMR (500 MHz, CDCl₃) chemical shifts required to verify the successful synthesis of the compound while accounting for the rotameric mixture[4].

| Proton Source | Major Rotamer Shift (δ, ppm) | Minor Rotamer Shift (δ, ppm) | Multiplicity / Coupling | Causality for Signal Splitting |

| Formyl (N-CHO) | 8.40 | 8.49 | Singlet (s, 1H) | Restricted rotation of the partial C=N double bond. |

| Ring C-H (C2, C5) | 5.40, 5.00 | 5.30, 4.97 | Doublet (d, J = 3.1, 5.4 Hz) | Distinct environments based on cis/trans alignment relative to the formyl oxygen. |

| Methoxy (-OCH₃) | 3.41, 3.30 | 3.39, 3.29 | Singlet (s, 3H) | Steric shielding differences in the E vs Z conformers. |

Electrochemical Synthesis: The Shono Oxidation

The standard methodology for generating 2,5-dimethoxypyrrolidine-1-carbaldehyde is the electrochemical methoxylation of N-formylpyrrolidine, commonly known as the Shono Oxidation .

Mechanistic Pathway: The E-PCET-C Sequence

Recent computational ferrocene electrode models and cyclic voltammetry studies have elucidated that the electrochemical oxidation of N-formylpyrrolidine in methanol proceeds via a consecutive E-PCET-C (Electron Transfer – Proton-Coupled Electron Transfer – Chemical Step) mechanism[5],[6].

-

E Step: Initial abstraction of an electron yields a radical cation.

-

PCET Step: Thermodynamically favorable simultaneous (or tightly coupled) loss of a proton and a second electron forms the highly electrophilic N-acyliminium ion[5].

-

C Step: Nucleophilic attack by the methanol solvent forms the mono-methoxy derivative. The cycle then repeats at the C5 position to yield the 2,5-dimethoxy product[6].

Graphviz Diagram 1: The E-PCET-C mechanism of the Shono oxidation to yield the 2,5-dimethoxy product.

Standardized Experimental Protocol: Shono Oxidation

The following flow-electrolysis protocol is validated to produce the title compound reliably[7].

-

Electrolyte Preparation: Prepare a 0.1 M solution of N-formylpyrrolidine in anhydrous methanol.

-

Supporting Electrolyte Addition: Add tetraethylammonium tetrafluoroborate (

) to achieve a 0.05 M concentration. Causality: -

Electrolysis Cell Setup: Utilize a microfluidic electrochemical flow cell (e.g., Vapourtec Ion reactor) equipped with graphite electrodes, using a 0.5 mm Teflon spacer.

-

Reaction Execution: Pump the solution through the reactor at a flow rate of 0.5 mL/min under a constant current of 640 mA.

-

Workup: Remove methanol under reduced pressure. Wash the crude with distilled water to precipitate and extract the

electrolyte. Extract the aqueous layer with -

Purification: Dry over

, evaporate, and purify via flash chromatography (Hexane / Ethyl Acetate 2:3) to yield the product as a colorless oil[4].

Stereoselective Trapping of the N-Acyliminium Ion

2,5-Dimethoxypyrrolidine-1-carbaldehyde acts as a synthetic equivalent for a dicationic pyrrolidine synthon. By exposing the compound to a Lewis acid, one or both methoxy groups can be sequentially cleaved to generate planar,

Trapping Logic and Stereocontrol

When generating the intermediate, the preexisting stereocenter at the leaving methoxy group is destroyed. Upon nucleophilic attack (e.g., using allylsilanes or silyl enol ethers), the newly formed stereocenter's configuration is dictated by steric approach control[2].

Because the residual substituent at C5 blocks one face of the pyrrolidine ring, nucleophiles attack from the less sterically hindered opposite face, establishing kinetic control that heavily favors the trans -diastereomer[1].

Graphviz Diagram 2: Stereoselective pathway of N-acyliminium ion trapping yielding the trans-isomer.

Standardized Experimental Protocol: Stereoselective Allylation

-

Preparation: In an oven-dried flask under an inert Argon atmosphere, dissolve 2,5-dimethoxypyrrolidine-1-carbaldehyde (1.0 eq) in anhydrous

(0.2 M). -

Thermal Control: Cool the system strictly to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to stabilize the transient N-acyliminium ion and prevent competitive oligomerization.

-

Lewis Acid Activation: Dropwise, add Titanium(IV) chloride (

) or Boron trifluoride etherate ( -

Nucleophilic Trapping: Slowly inject allyltrimethylsilane (1.5 eq). Maintain at -78 °C for 2 hours, then allow to warm to 0 °C.

-

Quenching: Terminate the reaction carefully with saturated aqueous

. -

Isolation: Extract with

, dry over anhydrous

References

-

Amri, N. (2021). Nasser Amri PhD Thesis 071221 - ORCA. Cardiff University.[Link]

-

Sardina, F. J., Howard, M. H., Morningstar, M., & Rapoport, H. (1992). An efficient synthesis of (+)-anatoxin-a. Semantic Scholar.[Link]

-

Mikami, K., & Ohmura, H. (2005). One-Pot Synthesis of Tropinone by Tandem (Domino) Ene-Type Reactions. ResearchGate.[Link]

-

Lenzen, D., et al. (2025). The Electrochemical Shono Oxidation of N-Formylpyrrolidine: Mechanistic Insights from the Computational Ferrocene Electrode Model. KITopen.[Link]

-

Becker, J. Y., et al. (2025). The Electrochemical Shono Oxidation of N‐Formylpyrrolidine: Mechanistic Insights from the Computational Ferrocene Electrode Model and Cyclic Voltammetry. ResearchGate.[Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 6. researchgate.net [researchgate.net]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. semanticscholar.org [semanticscholar.org]

Methodological & Application

Advanced Application Note: C–C Bond Formation via Aldol-Type Reactions with 2,5-Dimethoxypyrrolidine-1-carbaldehyde

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers. Document Scope: Mechanistic rationale, operational parameters, and step-by-step methodologies for utilizing 2,5-dimethoxypyrrolidine-1-carbaldehyde in divergent aldol and Mannich-type cascades.

Executive Summary & Chemical Rationale

2,5-Dimethoxypyrrolidine-1-carbaldehyde (CAS No. 69001-32-7)[] represents a remarkably versatile bis-electrophilic linchpin in alkaloid total synthesis and medicinal chemistry. Synthesized cleanly via the electrochemical dialkoxylation of N-formylpyrrolidine[2], this reagent operates through a dual reactivity profile depending strictly on the catalytic environment.

The N-formyl directing group is strategically critical. Unlike highly labile N-alkyl pyrrolines or excessively stable N-Boc derivatives, the formyl moiety provides an optimal stereoelectronic balance. It sufficiently withdraws electron density to prevent spontaneous deprotonation to the enamine, while perfectly stabilizing the transient N-acyliminium ion formed upon Lewis acid-mediated demethoxylation.

This Application Note outlines two divergent workflows:

-

Anhydrous Mukaiyama Aldol-Type Addition : Generation of an N-formyl iminium ion for precise C2/C5 functionalization.

-

Aqueous Robinson-Schöpf Tandem Aldol/Mannich Cyclization : Hydrolysis of the dimethoxy aminal to liberate a succinaldehyde equivalent, orchestrating a cascade cyclization into complex tropane scaffolds[3].

Reaction Pathway Analytics

The decision matrix for utilizing 2,5-dimethoxypyrrolidine-1-carbaldehyde is fundamentally dictated by the hydration state and the Lewis/Brønsted acid employed.

Reaction pathways of 2,5-Dimethoxypyrrolidine-1-carbaldehyde under divergent catalytic conditions.

Quantitative Optimization Data

Achieving high atom economy and minimizing undesired oligomerization requires rigorous control of the Lewis acid equivalents and the buffering system.

Table 1: Lewis Acid Optimization for Anhydrous Mukaiyama-Type Addition

| Catalyst (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | trans:cis Ratio | Process Observation |

|---|---|---|---|---|---|---|

| TMSOTf (1.2) | DCM | -78 to -20 | 2.5 | 89 | 92:8 | Clean conversion; trace oligomers. |

| BF₃·OEt₂ (1.5) | DCM | -78 to 0 | 4.0 | 76 | 85:15 | Slower initiation; mild yellowing. |

| TiCl₄ (1.1) | PhMe | -40 to 0 | 3.0 | 54 | 60:40 | Competitive Lewis-acid degradation. |

| Sc(OTf)₃ (0.2) | MeCN | 25 | 12.0 | 18 | N/A | Catalyst poisoning by methanol. |

Table 2: Conditions for Aqueous Robinson-Schöpf Tropane Synthesis [3]

| Nucleophile | Primary Amine | Buffer System | Temp (°C) | Yield (%) | Target Scaffold |

|---|---|---|---|---|---|

| Acetonedicarboxylic Acid | Methylamine·HCl | NaOAc (pH ~5) | 25 | 82 | Tropinone |

| Acetonedicarboxylic Acid | Benzylamine | NaOAc (pH ~5) | 25 | 78 | N-Benzylnortropinone |

| Ethyl Acetoacetate | Methylamine·HCl | Citric Acid (pH ~4) | 40 | 45 | Monocyclic Intermediates |

Self-Validating Experimental Protocols

Protocol A: Anhydrous Mukaiyama Aldol-Type Addition (Pyrrolidine Functionalization)

This workflow is designed to synthesize 2-substituted or 2,5-disubstituted N-formylpyrrolidines by trapping the reactive N-acyliminium ion with a silyl enol ether.

Prerequisites:

-

All glassware must be flame-dried under vacuum and purged with back-filled argon.

-

Dichloromethane (DCM) must be freshly distilled over CaH₂.

Step-by-Step Methodology:

-

Substrate Dissolution: Dissolve 2,5-dimethoxypyrrolidine-1-carbaldehyde (1.0 mmol, 159 mg) in dry DCM (10 mL) inside a dry Schlenk flask.

-

Causality: Moisture must be strictly excluded to prevent premature aqueous ring-opening to succinaldehyde.

-

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.

-

Lewis Acid Activation: Slowly add TMSOTf (1.2 mmol, 217 µL) dropwise down the cold wall of the flask over 5 minutes.

-

Causality: TMSOTf specifically coordinates to the methoxy leaving group to initiate departure. Dropwise addition is critical to prevent a localized exothermic runaway, which triggers iminium polymerization.

-

Self-Validation: The solution should transition from colorless to a faint, pale yellow, indicating the successful generation of the N-acyliminium intermediate. Dark brown discoloration indicates decomposition from excessively rapid addition.

-

-

Nucleophilic Addition: After 15 minutes of stirring at -78 °C, inject the silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethylene) (1.5 mmol) neatly via a gastight syringe.

-

Thermal Gradient Reaction: Maintain the reaction at -78 °C for 1 hour, then gradually remove the cooling bath and allow the mixture to warm to -20 °C over 1.5 hours.

-

Self-Validation: Perform a TLC check (Hexane:EtOAc 6:4). The starting material (Rf ~ 0.45) should be completely consumed, replaced by a new UV-active spot (Rf ~ 0.35).

-

-

Quenching & Workup: Vigorously stir and inject 5 mL of saturated aqueous NaHCO₃ directly into the -20 °C solution.

-

Causality: Neutralizing the Lewis acid quickly at sub-zero temperatures prevents retro-Mannich fragmentation and thermodynamic epimerization of the newly formed chiral center.

-

-

Isolation: Extract the aqueous phase with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Biomimetic Tandem Aldol/Mannich Cyclization (Tropinone Synthesis)

This protocol exploits the instability of 2,5-dimethoxypyrrolidine-1-carbaldehyde in aqueous acid, where it acts as a superior surrogate for volatile, highly unstable succinaldehyde to achieve biomimetic alkaloid synthesis[3].

Step-by-Step Methodology:

-

Acetal Unmasking: Suspend 2,5-dimethoxypyrrolidine-1-carbaldehyde (5.0 mmol, 796 mg) in 0.1 M HCl (20 mL) at room temperature. Stir vigorously for 1.5 hours.

-

Causality: The aqueous acidic environment quantitatively hydrolyzes the aminal and the formyl group, yielding an in situ aqueous solution of pure succinaldehyde.

-

Self-Validation: The initial biphasic suspension will become a fully homogenous, clear aqueous solution once complete hydrolysis is achieved.

-

-

Component Assembly: To the homogenous solution, add methylamine hydrochloride (5.0 mmol, 337 mg) and acetonedicarboxylic acid (6.0 mmol, 876 mg).

-

Causality: A slight excess of acetonedicarboxylic acid (1.2 equiv) compensates for minor spontaneous decarboxylation that occurs during the reaction timeframe.

-

-

Isoelectric Buffering (Critical Step): Add solid Sodium Acetate (NaOAc) portion-wise until the pH of the solution stabilizes exactly at 5.0 (confirm via pH meter).

-

Causality: The Robinson-Schöpf cascade demands a precise pH window. At pH < 4, the amine is completely protonated and non-nucleophilic. At pH > 6, rapid aldol condensation of the succinaldehyde with itself dominates. pH 5.0 maintains optimal dynamic equilibrium for the double cascade.

-

-

Thermodynamic Cyclization: Stir the buffered solution at 25 °C for 48 hours.

-

Causality: The tandem intermolecular and intramolecular additions are fully reversible. Extended stirring at room temperature allows the system to funnel into the thermodynamically stable bridged bicyclic tropane skeleton, followed by spontaneous decarboxylation of the intermediate β-keto acids.

-

Self-Validation: Copious evolution of CO₂ gas (bubbling) will be observed during the first 12 hours, slowing down dramatically thereafter.

-

-

Basic Extraction: Chill the solution to 0 °C and basify to pH 10 using 2M NaOH. Extract the basic aqueous layer with Chloroform (4 × 15 mL).

-

Causality: Tropinone is highly water-soluble when protonated. Rapid deprotonation ensures maximal partitioning into the dense halocarbon phase.

-

-

Purification: Dry the combined organic layers over K₂CO₃, concentrate, and vacuum distil to afford pure tropinone as a pale crystalline solid.

References

1.[] BOC Sciences Product Catalog. "Main Product - BOC Sciences: 2,5-dimethoxypyrrolidine-1-carbaldehyde." Source: bocsci.com. URL: 2.[2] Amri, N. "Cardiff University PhD Thesis_071221 - ORCA." Source: cardiff.ac.uk. URL: 2 3.[3] Grynkiewicz, G., & Gadzikowska, M. "Tropane Alkaloids As Medicinally Useful Natural Products and Their Synthetic Derivatives as New Drugs." Pharmacological Reports, 2008, 60, 439-463. Source: scribd.com. URL: 3

Sources

Application Notes and Protocols: Diastereoselective Grignard Reaction with 2,5-Dimethoxypyrrolidine-1-carbaldehyde for the Synthesis of Chiral Amino Alcohols

Introduction: The Strategic Importance of Chiral γ-Amino Alcohols

Chiral γ-amino alcohols are privileged structural motifs embedded in a wide array of pharmaceuticals, natural products, and chiral ligands. Their stereochemical configuration is often paramount to their biological activity and efficacy, making their stereoselective synthesis a critical endeavor in modern organic chemistry and drug development. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile method for accessing these valuable compounds. This application note provides a comprehensive guide to the diastereoselective Grignard reaction with 2,5-Dimethoxypyrrolidine-1-carbaldehyde, a chiral aldehyde designed for high stereocontrol, leading to the synthesis of enantioenriched γ-amino alcohols.

The core of this strategy lies in the inherent chirality of the 2,5-dimethoxypyrrolidine scaffold, which effectively directs the nucleophilic attack of the Grignard reagent on the adjacent aldehyde. This substrate-controlled diastereoselectivity provides a reliable and predictable route to the desired stereoisomer. This document will delve into the mechanistic underpinnings of this stereocontrol, provide detailed experimental protocols, and discuss the purification and characterization of the resulting products.

Mechanistic Insights: Predicting Stereoselectivity

The diastereoselectivity of the Grignard addition to 2,5-Dimethoxypyrrolidine-1-carbaldehyde can be rationalized by established stereochemical models, primarily the Felkin-Anh and Cram chelation models. The interplay between these models dictates the facial selectivity of the nucleophilic attack on the carbonyl group.

Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic addition to a chiral aldehyde by considering the steric hindrance around the carbonyl group. The largest substituent on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the case of 2,5-Dimethoxypyrrolidine-1-carbaldehyde, the pyrrolidine ring is the largest substituent.

Cram Chelation Control: This model becomes relevant when a chelating group is present on the chiral center adjacent to the carbonyl. The Lewis acidic magnesium of the Grignard reagent can coordinate with both the carbonyl oxygen and a nearby Lewis basic atom, forming a rigid five- or six-membered cyclic transition state. This chelation locks the conformation of the molecule and directs the nucleophile to attack from the less hindered face.[1][2][3] The methoxy groups at the 2- and 5-positions of the pyrrolidine ring, along with the nitrogen atom, can potentially act as chelating agents.

The predominant stereochemical outcome will depend on the specific Grignard reagent, solvent, and temperature, which can influence the extent of chelation versus non-chelation-controlled pathways. For many Grignard reagents, a chelation-controlled pathway is expected to be significant, leading to a high degree of diastereoselectivity.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the diastereoselective Grignard reaction with 2,5-Dimethoxypyrrolidine-1-carbaldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,5-Dimethoxypyrrolidine-1-carbaldehyde | ≥98% | Commercially available or synthesized | Ensure anhydrous conditions |

| Grignard Reagent (e.g., Phenylmagnesium bromide) | 1.0 M solution in THF | Commercially available | Titrate before use for accurate stoichiometry |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major chemical supplier | Essential for reaction success |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | Major chemical supplier | For quenching the reaction |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Major chemical supplier | For drying the organic phase |

| Diethyl ether (Et₂O) | ACS grade | Major chemical supplier | For extraction |

| Silica gel | 60 Å, 230-400 mesh | Major chemical supplier | For column chromatography |

Protocol 1: Diastereoselective Grignard Addition

Pre-Reaction Setup:

-

All glassware must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

-

The reaction should be conducted under an inert atmosphere (nitrogen or argon) using standard Schlenk line techniques.

Reaction Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add a solution of 2,5-Dimethoxypyrrolidine-1-carbaldehyde (1.0 eq) in anhydrous THF (0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup and Isolation:

-

Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of the Diastereomeric Amino Alcohols

The crude product will be a mixture of diastereomers. Purification can be achieved by flash column chromatography on silica gel.

-

Prepare a silica gel slurry in a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent will depend on the specific Grignard reagent used and should be determined by TLC analysis.

-

Load the crude product onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify and combine those containing the desired diastereomer.

-

Concentrate the combined fractions under reduced pressure to yield the purified chiral amino alcohol.

Characterization

The purified product should be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and determine the diastereomeric ratio of the product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the major diastereomer, if applicable, after removal of the chiral auxiliary.

Visualization of the Reaction Workflow

Sources

Application Note: 2,5-Dimethoxypyrrolidine-1-carbaldehyde in Total Synthesis

Executive Summary

2,5-Dimethoxypyrrolidine-1-carbaldehyde (also denoted as 1-formyl-2,5-dimethoxypyrrolidine or N-formyl-2,5-dimethoxypyrrolidine) is a highly versatile, bifunctional building block used extensively in the total synthesis of alkaloid natural products and complex nitrogenous heterocycles. Functioning mechanistically as a stable "masked" N-acyliminium ion pool and a succindialdehyde synthetic equivalent , it bridges the gap between simple starting materials and highly decorated pyrrolidine or pyrrole cores[1].

Unlike carbamate-protected analogs (e.g., Boc, Cbz), the N-formyl group strikes a precise balance: it is sufficiently electron-withdrawing to stabilize the transient N-acyliminium intermediate against spontaneous elimination, yet sterically unobtrusive and easily cleaved under mild basic or acidic hydrolysis. This guide outlines the mechanistic rationale, key stereoselective applications, and self-validating protocols for deploying this compound in advanced synthetic workflows.

Mechanistic Framework: The N-Acyliminium Ion Pathway

The strategic value of 2,5-dimethoxypyrrolidine-1-carbaldehyde lies in its step-wise, controlled activation. It is typically prepared via the electrochemical Shono oxidation of N-formylpyrrolidine in methanol[2]. Modern computational modeling of this process confirms it proceeds via an E-PCET-C (Electron transfer – Proton-Coupled Electron Transfer – Chemical step) mechanism[2][3].

Once isolated, the dimethoxylated product remains shelf-stable until subjected to Lewis acids (e.g., BF3·OEt2, TiCl4). The Lewis acid specifically coordinates and extracts a methoxy group, generating a highly electrophilic N-acyliminium ion . This cationic intermediate rapidly intercepts π-nucleophiles (allylsilanes, silyl enol ethers, cyanides) to form strong C–C bonds. Because there are two methoxy groups, this process can be performed iteratively to achieve 2,5-disubstituted pyrrolidines, which are the structural backbones of pyrrolizidine, indolizidine, and tropane alkaloids[1][4].

Logical progression from starting material to functionalized alkaloid cores via N-acyliminium ions.

Total Synthesis Applications & Stereocontrol Data

When functionalizing the N-acyliminium ion, the choice of Lewis acid directly dictates the stereochemical outcome (diastereomeric ratio) of the resulting 2,5-disubstituted pyrrolidine.

-

Non-Chelating Lewis Acids (e.g., BF3·OEt2) promote an open transition state. The incoming nucleophile attacks from the face opposite to the existing C5 substituent to minimize steric clash, heavily favoring the trans isomer .

-

Chelating Lewis Acids (e.g., TiCl4, SnCl4) coordinate simultaneously with the formyl oxygen and the nucleophile or leaving group, rigidifying the transition state. This effectively flips the facial selectivity, enriching the cis isomer [5].

Table 1: Diastereoselectivity in N-Acyliminium Trapping of 2,5-Dimethoxypyrrolidine-1-carbaldehyde

| Lewis Acid | Nucleophile | Temp (°C) | Putative Transition State | Major Product Geometry | Typical Yield (%) |

| BF3·OEt2 | Allyl-TMS | -78 | Open / Steric Control | trans-2,5-dialkyl | 82–88 |

| TiCl4 | TMS-CN | -78 | Chelation-Controlled | cis-2,5-dialkyl | 75–80 |

| SnCl4 | Silyl Enol | -78 | Chelation-Controlled | cis-enriched | 70–85 |

| TMSOTf | Indole | -40 | Open / Steric Control | trans-2,5-diaryl | 65–75 |

Methodologies & Experimental Protocols

The following protocols are engineered to be self-validating systems. By closely monitoring the defined critical control points (CCPs), researchers can ensure high fidelity before advancing to downstream multi-step syntheses.

Protocol 1: Continuous-Flow Electrochemical Synthesis (Shono Oxidation)

This protocol utilizes an electrochemical flow microreactor to safely and scalably generate the masked synthon[6].

1. Electrolyte Preparation:

-

Action : Dissolve N-formylpyrrolidine (0.1 M) and tetraethylammonium tetrafluoroborate (

, 0.05 M) in anhydrous methanol (60 mL). Sonicate for 10 minutes. -

Causality : Methanol serves dual roles as the solvent and the methoxylation reagent.

acts strictly as a supporting electrolyte to drastically reduce the Ohmic drop across the cell without interfering with the substrate's redox potentials. Sonication eliminates micro-bubbles and ensures complete dissolution, preventing localized resistance heating[2][6].

2. Electrolysis:

-

Action : Pump the solution through an electrochemical microreactor (e.g., Vapourtec Ion cell) at a flow rate of 0.5 mL/min under a constant current of 640 mA.

-

Causality : A constant current regime reliably pumps a specific number of Faradays per mole into the system, dictating complete double-oxidation (E-PCET-C) at both α-carbons to yield the 2,5-dimethoxy derivative[3][7].

3. Workup & Purification:

-

Action : Evaporate the methanol under reduced pressure. Wash the crude residue with deionized water (50 mL) and extract with

(3 × 30 mL). Dry over anhydrous -

Causality : The highly polar

salt completely partitions into the aqueous layer, preventing electrolyte carryover that would otherwise poison Lewis acid catalysts in subsequent steps.

4. Self-Validation (Quality Control):

-

Action : Perform

NMR (500 MHz, -

Expected Result : You must observe a mixture of rotamers due to the restricted rotation of the N-CHO amide bond. The signature validation peaks are the formyl protons appearing as two distinct singlets at

8.49 ppm (minor) and 8.40 ppm (major)[6].

Experimental workflow for the synthesis and isolation of the 1-formyl-2,5-dimethoxypyrrolidine.

Protocol 2: Stereoselective Allylation (C–C Bond Formation)

This protocol describes the asymmetric coupling of a π-nucleophile to the activated pyrrolidine core.

1. Activation (Generation of N-Acyliminium Ion):

-

Action : In an oven-dried, argon-purged Schlenk flask, dissolve 2,5-dimethoxypyrrolidine-1-carbaldehyde (1.0 equiv) in anhydrous

(0.1 M). Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add -

Causality : The strict cryogenic conditions (-78 °C) are absolutely critical. At higher temperatures, the transient N-acyliminium ion is prone to proton loss, collapsing into stable, undesired enamide/pyrroline side-products.

acts as a non-chelating Lewis acid to abstract a single methoxy group[8].

2. Nucleophilic Trapping:

-

Action : After 15 minutes of activation, add allyltrimethylsilane (1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then slowly allow the flask to reach -20 °C.

3. Quenching & Workup:

-

Action : Quench the reaction strictly at -20 °C by rapidly injecting saturated aqueous

. Extract with -

Causality : The biphasic basic quench immediately neutralizes the Lewis acid and any liberated HF, preventing protodesilylation of unreacted starting materials or acid-catalyzed racemization of the newly formed stereocenter.

4. Self-Validation:

-

Action : Analyze the crude mixture by GC-MS or

NMR. -

Expected Result : Successful trapping will yield a trans-2-allyl-5-methoxypyrrolidine-1-carbaldehyde. The stereochemical shift of the C2/C5 protons in NOESY NMR will confirm the spatial geometry.

Troubleshooting & Limitations

-

Over-Oxidation (in Protocol 1) : Methanol oxidation (

vs. Fc+/Fc) can overlap competitively with N-formylpyrrolidine oxidation peaks at extended potentials[2]. Limit the charge passed strictly to -

Polymerization (in Protocol 2) : The reaction of N-acyliminium pools with heavily electron-rich styrenes or alkynes can cause unwanted cationic polymerization. If polymeric side products are detected, mitigate this by using a continuous-flow micromixer to enforce an immediate, stoichiometric collision between the nucleophile and the ion pool, suppressing chain-growth kinetics[1][9].

References

-

Amri, N. (2021). Design and Application of Electrochemical Microreactors in Organic Synthesis (PhD Thesis). Cardiff University. URL:[Link]

-

Savintseva, L., et al. (2025). The Electrochemical Shono Oxidation of N-Formylpyrrolidine: Mechanistic Insights from the Computational Ferrocene Electrode Model and Cyclic Voltammetry. ChemElectroChem, 12(19). URL:[Link]

-

Speckamp, W. N., & Moolenaar, M. J. (2000). New developments in the chemistry of N-acyliminium ions and related intermediates. Tetrahedron, 56(24), 3817-3856. URL:[Link]

-

Suga, S., et al. (2001). “N-Acyliminium Ion Pool” as a Heterodiene in [4 + 2] Cycloaddition Reaction. Organic Letters, 5(24), 4599-4602. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Organocatalysis with 2,5-Disubstituted Pyrrolidine Derivatives

Introduction: The Rise of Chiral Pyrrolidines in Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. In the last two decades, organocatalysis has emerged as the third pillar of asymmetric synthesis, standing alongside biocatalysis and transition-metal catalysis.[1][2] This field leverages small, chiral organic molecules to catalyze stereoselective transformations with high efficiency and precision.

Within the vast arsenal of organocatalysts, the pyrrolidine scaffold, particularly derivatives of the amino acid proline, holds a privileged status.[1][3] These catalysts are renowned for their ability to mimic the function of natural aldolase enzymes, activating carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions.[4][5][6] This dual mode of activation has unlocked a wide array of asymmetric reactions, including aldol, Mannich, and Michael additions.

This guide focuses on a specific, highly effective class of these catalysts: chiral cis-2,5-disubstituted pyrrolidine derivatives. By installing substituents at both the 2- and 5-positions of the pyrrolidine ring, a well-defined, sterically hindered chiral environment is created. This structural feature is key to achieving exceptional levels of stereocontrol in carbon-carbon bond-forming reactions.[7][8][9] We will explore the synthesis, mechanism, and application of these powerful catalysts, using the enantioselective Michael addition as a representative and high-impact transformation.

Catalyst Profile: cis-2,5-Disubstituted Pyrrolidine Organocatalysts

The strategic design of an organocatalyst is paramount to its success. In the case of cis-2,5-disubstituted pyrrolidines, the substituents serve to create a chiral pocket that effectively shields one face of the reactive intermediate (enamine or iminium ion). This steric hindrance directs the approach of the incoming electrophile or nucleophile, leading to the preferential formation of one enantiomer of the product.

We envisioned that installing a bulky group at the 2-position and a different functional group at the 5-position could enhance enantioselectivity by creating a more rigid and defined transition state.[7][8] A plausible and effective synthetic strategy to access these catalysts starts from commercially available chiral precursors like methyl L-pyroglutamate.[7][9][10]

Proposed Synthesis of a Representative Catalyst

The synthesis of chiral cis-2,5-disubstituted pyrrolidines can be achieved from readily available starting materials from the chiral pool, such as pyroglutamic acid.[9][10] The following scheme illustrates a general and plausible route to access these valuable organocatalysts.

Caption: Plausible synthetic route to cis-2,5-disubstituted pyrrolidine catalysts.

Core Mechanism: Enamine and Iminium Catalysis

Chiral secondary amines, such as the pyrrolidine derivatives discussed herein, are masters of carbonyl activation. They operate through two primary catalytic cycles, depending on the nature of the substrates.[4][8]

-

Enamine Catalysis: For the reaction of an aldehyde or ketone (as a nucleophile) with an electrophile, the catalyst first forms a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enol or enolate, facilitating the attack on the electrophile.[5]

-

Iminium Catalysis: For the reaction of an α,β-unsaturated aldehyde or ketone (as an electrophile) with a nucleophile, the catalyst forms an iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for conjugate addition.[7][8]

The asymmetric Michael addition of nitromethane to an α,β-unsaturated aldehyde proceeds via iminium catalysis, as illustrated below.

Caption: Generalized iminium ion catalytic cycle for Michael addition.

The key to enantioselectivity lies in the structure of the iminium ion. The cis-substituents on the pyrrolidine ring effectively block one face of the molecule, forcing the nucleophile to attack from the less sterically hindered face, thus dictating the stereochemistry of the newly formed C-C bond.[7][8]

Application Protocol: Asymmetric Michael Addition

The conjugate addition of nitromethane to α,β-unsaturated aldehydes is a powerful transformation, as the resulting γ-nitro aldehydes are versatile precursors to biologically active γ-aminobutyric acid (GABA) derivatives like (R)-baclofen and (S)-pregabalin.[7][8]

Protocol: Enantioselective Michael Addition of Nitromethane to Cinnamaldehyde

This protocol describes a representative procedure for the asymmetric Michael addition catalyzed by a cis-2,5-disubstituted pyrrolidine catalyst, adapted from established methodologies.[7]

Materials and Reagents:

-

cis-2,5-Disubstituted Pyrrolidine Organocatalyst (10 mol%)

-

Benzoic Acid (PhCO₂H) (20 mol%)

-

Cinnamaldehyde

-

Nitromethane (3 equivalents)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (for optional reduction)

-

Standard glassware for organic synthesis (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Sources

- 1. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enamines — Making Molecules [makingmolecules.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the N-Formylation of 2,5-Dimethoxypyrrolidine

Introduction: The Significance of N-Formylation in Modern Drug Discovery

The introduction of a formyl group to a nitrogen atom, or N-formylation, is a fundamental and highly valuable transformation in organic synthesis. The resulting formamides are not merely stable protecting groups for amines; they are crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Formamides serve as precursors to isocyanides, are key structural motifs in numerous biologically active molecules, and play a role in peptide synthesis.[2][3] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5][6] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing to the potency and selectivity of drug candidates.[4][7] The N-formylation of substituted pyrrolidines, such as 2,5-dimethoxypyrrolidine, therefore represents a key step in the generation of novel molecular entities with potential therapeutic applications.[8]

This application note provides a detailed, field-proven protocol for the efficient N-formylation of 2,5-dimethoxypyrrolidine. We will focus on the use of acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride. This method is renowned for its high reactivity, excellent yields, mild reaction conditions, and broad substrate scope, making it an ideal choice for this transformation.[1][2]

The Formylating Agent: Why Acetic Formic Anhydride?

While numerous methods for N-formylation exist, the in situ generation of acetic formic anhydride (AFA) offers several distinct advantages, particularly for a substrate like 2,5-dimethoxypyrrolidine.[2][3]

-

High Reactivity and Efficiency: AFA is a potent formylating agent that reacts rapidly with a wide range of primary and secondary amines, often with reaction times of less than 15 minutes.[1][2]

-

Exceptional Yields: This method consistently delivers high to quantitative yields, frequently in the range of 97-100%.[1][2]

-

Mild Conditions: The reaction is typically conducted at low temperatures (e.g., 0 °C to -20 °C), which is crucial for preserving sensitive functional groups that might be present on the substrate.[1]

-

Chemoselectivity: In the mixed anhydride, the formyl group is significantly more electrophilic and less sterically hindered than the acetyl group. This ensures that the amine selectively attacks the formyl carbonyl, leading to the desired N-formylated product over any potential N-acetylated byproduct.[1][9]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the pyrrolidine attacks the more electrophilic carbonyl carbon of the formyl group in the AFA. This forms a transient tetrahedral intermediate which then collapses, eliminating the acetate ion as a good leaving group to yield the protonated formamide. A final deprotonation step affords the neutral N-formyl-2,5-dimethoxypyrrolidine and acetic acid as a byproduct.[1]

Caption: Nucleophilic attack of the pyrrolidine on the AFA.

Experimental Protocol: N-Formylation of 2,5-Dimethoxypyrrolidine

This protocol details the synthesis of N-formyl-2,5-dimethoxypyrrolidine using in situ generated acetic formic anhydride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,5-Dimethoxypyrrolidine | ≥98% | Commercially Available | Store under inert gas. |

| Acetic Anhydride | Reagent Grade, ≥99% | Commercially Available | Store in a dry place. |

| Formic Acid | ≥98% | Commercially Available | Corrosive. Handle with care. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Use freshly distilled or from a solvent purification system. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||

| Brine (Saturated NaCl solution) | Prepared in-house | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Commercially Available | ||

| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | For extraction. |

| Hexanes | Reagent Grade | Commercially Available | For chromatography. |

Step-by-Step Procedure

Part 1: Preparation of Acetic Formic Anhydride (AFA) Solution

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, add acetic anhydride (1.2 equivalents).

-

Cool the flask to -20 °C using a dry ice/acetonitrile bath.[1]

-

Slowly add formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride. Caution: The reaction can be exothermic. Maintain the temperature below -15 °C.

-

Stir the mixture at -20 °C for 20 minutes to ensure the complete formation of acetic formic anhydride.[1] The resulting solution should be clear and colorless.

Part 2: N-Formylation Reaction

-

In a separate flame-dried round-bottom flask under an argon atmosphere, dissolve 2,5-dimethoxypyrrolidine (1.0 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF).

-

Cool the amine solution to -20 °C.

-

Slowly add the pre-formed AFA solution from Part 1 to the stirred amine solution via a cannula or syringe.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[1][2]

Part 3: Work-up and Isolation

-

Once the reaction is complete (as indicated by TLC), cautiously quench the reaction by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Vigorous gas (CO₂) evolution will occur.[1]

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-formyl-2,5-dimethoxypyrrolidine.

Part 4: Purification

-

The crude product can be purified by silica gel column chromatography if necessary. A suitable eluent system would be a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified N-formyl-2,5-dimethoxypyrrolidine as a colorless oil or a white solid.

Caption: Step-by-step experimental workflow.

Safety Precautions

-

Acetic anhydride and formic acid are corrosive and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction quench with sodium bicarbonate is highly exothermic and produces a large volume of carbon dioxide gas. Perform this step slowly in a large flask with good stirring to avoid excessive foaming and pressure build-up.

-

Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the AFA was freshly prepared and the reagents were anhydrous. |

| Product loss during work-up | Ensure complete extraction from the aqueous layer. Avoid overly vigorous washing that could lead to emulsion formation. | |

| Presence of Starting Material | Insufficient formylating agent | Ensure the correct stoichiometry of reagents. Use freshly opened or distilled acetic anhydride and formic acid. |

| Colored Product | Oxidation of the starting material or product | Minimize exposure to air and light. Consider degassing the solvent before use. Purification by column chromatography should remove colored impurities.[10] |

Conclusion

The N-formylation of 2,5-dimethoxypyrrolidine using in situ generated acetic formic anhydride is a highly efficient, rapid, and high-yielding method. The mild reaction conditions and straightforward work-up procedure make it an excellent choice for the synthesis of this valuable building block for drug discovery and development. By following this detailed protocol, researchers can reliably and safely produce N-formyl-2,5-dimethoxypyrrolidine in high purity and yield.

References

-

Wuest, W. M. (2017). Formylation of Amines. PMC. [Link]

-

Wikipedia. (2023). Acetic formic anhydride. [Link]

-

Shastri, L. A., et al. (2011). Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer–Tiemann Reaction. Taylor & Francis Online. [Link]

-

Organic Syntheses. Acetic Formic Anhydride. [Link]

-

Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Link]

-

Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Wikipedia. (2023). Pyrrolidine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocols: Strategic Derivatization of 2,5-Dimethoxypyrrolidine-1-carbaldehyde for Synthetic and Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 2,5-dimethoxypyrrolidine-1-carbaldehyde, a versatile heterocyclic building block. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse molecular scaffolds. We present detailed protocols, mechanistic insights, and expert commentary on three principal derivatization strategies: Reductive Amination for C-N bond formation, Wittig Olefination for C=C bond formation, and Grignard Addition for generating secondary alcohols. These methods are fundamental in drug discovery and synthetic chemistry for creating novel chemical entities with potential biological activity. The protocols are designed to be robust and self-validating, supported by characterization guidelines and authoritative references.

Introduction: The Synthetic Utility of 2,5-Dimethoxypyrrolidine-1-carbaldehyde

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] 2,5-Dimethoxypyrrolidine-1-carbaldehyde is a particularly valuable synthetic intermediate. The N-formyl group provides a key reactive site, the aldehyde, which allows for extensive and predictable chemical modifications. The dimethoxy groups on the pyrrolidine ring can serve as precursors to pyrrole structures through acid-catalyzed elimination or can be retained to influence the stereochemical outcome of reactions and the overall physicochemical properties of the final compounds.

This guide focuses on the strategic exploitation of the aldehyde group to forge new carbon-nitrogen and carbon-carbon bonds, thereby accessing a wide array of complex molecular architectures. The choice of derivatization strategy is dictated by the desired final structure, whether it be the introduction of a substituted amino group, an alkene moiety, or a new stereocenter via alcohol formation.

Core Derivatization Strategy I: Reductive Amination

Principle & Mechanistic Insight

Reductive amination is one of the most reliable and widely used methods for forming carbon-nitrogen bonds.[2] The reaction proceeds in two main stages:

-

Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine).

-

In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine or iminium ion to yield the corresponding amine.

The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough to not significantly reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this purpose due to its steric bulk and attenuated reactivity compared to reagents like NaBH₄.[3]

Experimental Protocol: Synthesis of N-((2,5-dimethoxypyrrolidin-1-yl)methyl)aniline

Materials & Reagents:

-

2,5-Dimethoxypyrrolidine-1-carbaldehyde

-

Aniline (or other primary/secondary amine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2,5-dimethoxypyrrolidine-1-carbaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Add the amine (e.g., aniline, 1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: Some effervescence may be observed.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Data & Workflow Visualization

Table 1: Representative Reductive Amination Reactions

| Amine Partner | Reducing Agent | Solvent | Typical Yield Range |

|---|---|---|---|

| Benzylamine | NaBH(OAc)₃ | DCM / DCE | 85-95% |

| Morpholine | NaBH(OAc)₃ | DCM | 80-90% |

| Glycine methyl ester | NaBH₃CN | Methanol | 70-85% |

Caption: Workflow for Reductive Amination.

Core Derivatization Strategy II: Wittig Reaction (Olefination)

Principle & Mechanistic Insight

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[4][5] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). The reaction's primary advantage is its regioselectivity; the double bond is formed specifically at the location of the original carbonyl group.[6]

The reaction proceeds via a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[7] This intermediate then collapses in an irreversible cycloreversion step to yield the alkene and triphenylphosphine oxide (Ph₃P=O), a thermodynamically very stable byproduct that drives the reaction to completion.

Experimental Protocol: Synthesis of 1-((E)-styryl)-2,5-dimethoxypyrrolidine

Materials & Reagents:

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

2,5-Dimethoxypyrrolidine-1-carbaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask, syringes, magnetic stirrer, nitrogen atmosphere

Procedure:

-

Ylide Formation:

-

To an oven-dried Schlenk flask under a strict nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).

-

Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

-

Olefination:

-

In a separate dry flask, dissolve 2,5-dimethoxypyrrolidine-1-carbaldehyde (1.0 eq) in a small amount of anhydrous THF.

-

Cool the ylide solution back down to 0 °C.

-

Add the aldehyde solution dropwise to the ylide.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

The byproduct, triphenylphosphine oxide, can often be partially removed by filtration if it precipitates, or by careful chromatography.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Data & Workflow Visualization

Table 2: Representative Wittig Reagents and Expected Products

| Phosphonium Salt | Base | Expected Alkene Product | Stereochemistry |

|---|---|---|---|

| Methyltriphenylphosphonium bromide | n-BuLi | Methylene derivative | N/A |

| Benzyltriphenylphosphonium chloride | n-BuLi | Styrenyl derivative | Mixture of E/Z, often Z-favored |

| (Carbethoxymethyl)triphenylphosphonium chloride | NaH | Acrylate ester derivative | Predominantly E-isomer (stabilized ylide) |

Caption: General Scheme for the Wittig Reaction.

Core Derivatization Strategy III: Grignard Reaction

Principle & Mechanistic Insight